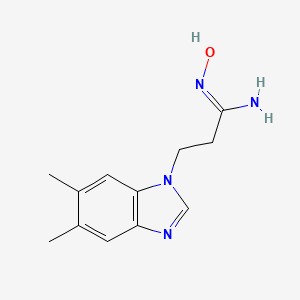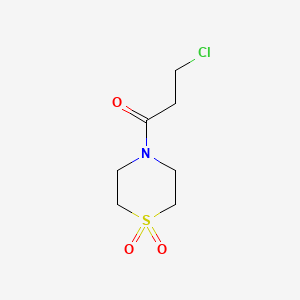
4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione is a chemical compound known for its unique structure and reactivity It contains a thiomorpholine ring, which is a six-membered ring with sulfur and nitrogen atoms, and a 3-chloropropanoyl group attached to it
作用機序
Target of Action
It is known that the compound is capable of acylation and possesses a 2-chloro-ethyl fragment, which can be subjected to nucleophilic substitution . This suggests that it may interact with a variety of biological targets, particularly those that have nucleophilic sites.
Mode of Action
The compound acts as a bifunctional reagent, capable of acylation and possessing a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution . This allows it to be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .
Biochemical Pathways
Given its reactivity, it is likely to be involved in a wide range of biochemical reactions, particularly those involving acylation and nucleophilic substitution .
Result of Action
Its ability to undergo acylation and nucleophilic substitution suggests that it could potentially modify a variety of biological targets, leading to diverse cellular effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Thiomorpholine + 3-Chloropropionyl Chloride → this compound + HCl
The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the production process .
化学反応の分析
Types of Reactions: 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione undergoes several types of chemical reactions, including:
- Nucleophilic Substitution : The chlorine atom in the 3-chloropropanoyl group can be replaced by various nucleophiles, such as amines or thiols.
- Acylation : The compound can act as an acylating agent, transferring its acyl group to other molecules.
- Cyclization : It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions: Common reagents used in reactions with this compound include:
- Nucleophiles : Such as amines, thiols, and alcohols.
- Bases : Such as triethylamine or sodium hydroxide, to neutralize acids formed during reactions.
- Solvents : Inert solvents like dichloromethane or tetrahydrofuran are often used to dissolve reactants and control reaction conditions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reacting with an amine can yield an amide derivative, while reacting with a thiol can produce a thioester .
科学的研究の応用
4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione has several scientific research applications, including:
- Medicinal Chemistry : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties .
- Organic Synthesis : The compound is utilized in the synthesis of various heterocyclic compounds, which are important in drug discovery and development .
- Material Science : It is used in the preparation of polymers and other materials with specific properties, such as enhanced stability or reactivity .
類似化合物との比較
Similar Compounds:
- 3-Chloropropionyl Chloride : A precursor in the synthesis of 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione, known for its reactivity and use in acylation reactions .
- 2-Chloropropionyl Chloride : Similar in structure but with the chlorine atom on the second carbon, leading to different reactivity and applications .
- 4-Chlorobutyryl Chloride : Another acyl chloride with a longer carbon chain, used in similar types of reactions but with different steric and electronic effects .
Uniqueness: this compound is unique due to the presence of the thiomorpholine ring, which imparts specific chemical properties and reactivity. The combination of the thiomorpholine ring and the 3-chloropropanoyl group makes this compound particularly useful in synthesizing heterocyclic compounds and as an intermediate in pharmaceutical synthesis .
特性
IUPAC Name |
3-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c8-2-1-7(10)9-3-5-13(11,12)6-4-9/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZQOLAUDIEOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2810267.png)
![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2810270.png)
![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]propanamide](/img/structure/B2810271.png)
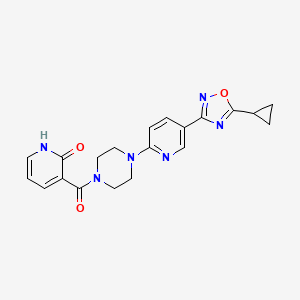
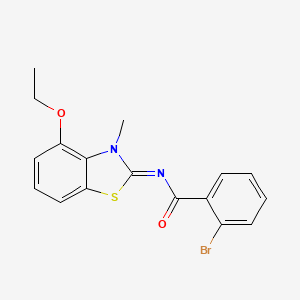
![5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2810276.png)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7-fluoroquinazoline](/img/structure/B2810277.png)

![2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane](/img/structure/B2810279.png)
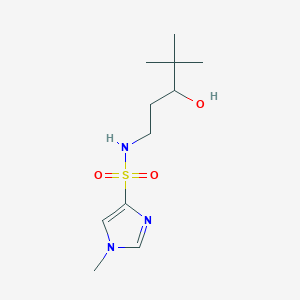
![4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2810286.png)
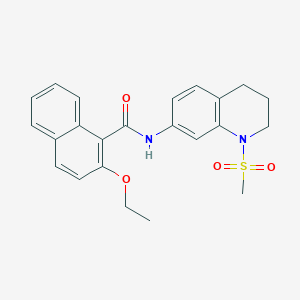
![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2810289.png)
